molecular formula C20H23N3O3 B5143194 ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate

ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate

Cat. No. B5143194
M. Wt: 353.4 g/mol
InChI Key: MLFHQKYPXYTVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which results in a reduction in inflammation.
Biochemical and Physiological Effects:
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been shown to have anti-inflammatory and antitumor effects. It has also been shown to have an inhibitory effect on COX-2 activity, which is responsible for the production of prostaglandins. Additionally, this compound has been shown to have a protective effect on the liver and has been studied as a potential treatment for liver damage.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate in lab experiments is its potential as a treatment for inflammation and cancer. Additionally, this compound has been shown to have a protective effect on the liver, which makes it a potential treatment for liver damage. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate. One direction is to further study its anti-inflammatory and antitumor properties and to determine its potential as a treatment for cancer. Another direction is to study its potential as a treatment for liver damage and to determine its mechanism of action in the liver. Additionally, further research is needed to fully understand the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate is a chemical compound that has potential applications in pharmacology and biochemistry. Its anti-inflammatory and antitumor properties, as well as its potential as a treatment for liver damage, make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate involves the reaction of 6-methoxy-2-naphthylamine and 1H-pyrazole-4-carbaldehyde in the presence of a base, followed by the addition of N-methylglycine ethyl ester. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been studied for its potential applications in pharmacology and biochemistry. It has been found to exhibit anti-inflammatory properties and has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to have antitumor activity and has been studied as a potential treatment for cancer.

properties

IUPAC Name

ethyl 2-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-26-19(24)13-23(2)12-17-11-21-22-20(17)16-6-5-15-10-18(25-3)8-7-14(15)9-16/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHQKYPXYTVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=C(NN=C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl N-((3-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl)methyl)-N-methylglycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.